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Abstract
Adinazolam is a psychoactive compound belonging to the triazolobenzodiazepine (TBZD)

class. Structurally, it is a benzodiazepine derivative with a fused triazole ring, a modification

designed to enhance its pharmacological properties.[1] Developed initially to improve upon the

antidepressant effects of alprazolam, adinazolam exhibits a distinct pharmacological profile

characterized by anxiolytic, anticonvulsant, sedative, and antidepressant activities.[1][2][3] It

functions as a prodrug, with its primary, more potent active metabolite being N-

desmethyladinazolam (NDMAD).[4] This guide provides a detailed technical overview of

adinazolam, focusing on its chemical classification, mechanism of action, metabolic pathways,

and the experimental methodologies used to characterize it.

Chemical Classification and Structure
Adinazolam is chemically classified as a triazolo[4,3-a]benzodiazepine. This structure consists

of a core benzodiazepine system fused with a triazole ring. The formal IUPAC name for

adinazolam is 1-(8-Chloro-6-phenyl-4H-triazolo[4,3-a]benzodiazepin-1-yl)-N,N-

dimethylmethanamine. The key structural features include a chloro substituent at the 8-

position, a phenyl group at the 6-position, and a dimethylaminomethyl group at the 1-position of
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the triazolo[4,3-a]benzodiazepine skeleton. This unique aminoalkyl group at the triazole ring

distinguishes it structurally from other triazolobenzodiazepines like alprazolam.

Table 1: Chemical and Physical Properties of Adinazolam

Property Value Reference

IUPAC Name

1-(8-Chloro-6-phenyl-4H-

triazolo[4,3-a]benzodiazepin-1-

yl)-N,N-dimethylmethanamine

Molecular Formula C₁₉H₁₈ClN₅

Molecular Weight 351.83 g/mol

CAS Number 37115-32-5

Appearance White or yellowish powder

Mechanism of Action: GABAergic Modulation
Adinazolam exerts its central nervous system effects by acting as a positive allosteric

modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the

primary inhibitory neurotransmitter receptor in the brain.

Signaling Pathway:

GABA Binding: In the central nervous system, GABA is released into the synaptic cleft and

binds to the GABA-A receptor.

Channel Opening: This binding event causes a conformational change in the receptor,

opening its integral chloride (Cl⁻) ion channel.

Neuronal Hyperpolarization: The influx of Cl⁻ ions into the neuron leads to hyperpolarization

of the cell membrane, making it less likely to fire an action potential and thus producing an

inhibitory effect.

Adinazolam/NDMAD Modulation: Adinazolam and its active metabolite, NDMAD, bind to a

distinct allosteric site on the GABA-A receptor, known as the benzodiazepine (BZD) receptor
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site. This binding induces a conformational change that increases the affinity of the receptor

for GABA.

Enhanced Inhibition: By potentiating the effect of GABA, adinazolam increases the

frequency of Cl⁻ channel opening, leading to enhanced neuronal inhibition and producing its

characteristic sedative, anxiolytic, and anticonvulsant effects.
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Figure 1: Adinazolam's modulation of the GABA-A receptor signaling pathway.

Metabolism and Pharmacokinetics
Adinazolam is extensively metabolized in the liver, primarily by cytochrome P450 (CYP)

enzymes, with CYP3A4 being a key enzyme in its biotransformation. It functions as a prodrug,

with over 95% of an administered dose being converted to its primary active metabolite, N-

desmethyladinazolam (NDMAD). NDMAD is significantly more potent than the parent

compound and is responsible for most of the observed benzodiazepine-like effects.

Metabolic Pathway: The primary metabolic reaction is N-dealkylation, where the

dimethylaminomethyl side chain is demethylated to form NDMAD. NDMAD is subsequently

metabolized to didesmethyladinazolam (DDMAD). Minor metabolic pathways include the

formation of estazolam and alpha-hydroxy-alprazolam.
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Figure 2: Primary metabolic pathway of Adinazolam.

Pharmacokinetic Data: Adinazolam is characterized by a rapid clearance and a short

elimination half-life, while its active metabolite NDMAD has a lower clearance rate.

Table 2: Pharmacokinetic Parameters of Adinazolam and NDMAD

Parameter Adinazolam
N-
desmethyladinazol
am (NDMAD)

Reference

Elimination Half-life

(t½)
~2.9 hours ~2.8 hours

Clearance (CL) ~444 mL/min
~321 mL/min (~50%

of Adinazolam)

Volume of Distribution

(Vd)
~106 L ~100 L

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1664376?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664376?utm_src=pdf-body
https://www.benchchem.com/product/b1664376?utm_src=pdf-body
https://www.benchchem.com/product/b1664376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Binding Affinity: The binding affinity of adinazolam and NDMAD to the

benzodiazepine receptor site has been quantified by their ability to displace the radioligand

[³H]flunitrazepam. These studies demonstrate the significantly higher affinity of the NDMAD

metabolite.

Table 3: Benzodiazepine Receptor Binding Affinity

Compound Inhibition Constant (Ki) Reference

Adinazolam 208 nM

N-desmethyladinazolam

(NDMAD)
6.96 nM

Key Experimental Protocols
In Vitro Benzodiazepine Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-A

benzodiazepine receptor site.

Objective: To quantify the affinity of adinazolam and its metabolites by measuring their

ability to displace [³H]flunitrazepam from rat brain membrane preparations.

Protocol Outline:

Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are

homogenized in a cold Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged,

and the resulting pellet containing the cell membranes is washed and resuspended in

fresh buffer to a specific protein concentration.

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration

of [³H]flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound

(adinazolam or NDMAD).

Non-Specific Binding Determination: A parallel set of incubations is performed in the

presence of a high concentration of a non-labeled BZD (e.g., 10 µM diazepam) to

determine non-specific binding.
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Equilibrium and Termination: The mixture is incubated to allow binding to reach equilibrium

(e.g., 60 minutes at 25°C). The reaction is terminated by rapid filtration through glass fiber

filters to separate the membrane-bound radioligand from the free radioligand.

Quantification: The filters are washed with cold buffer, and the radioactivity retained on the

filters is measured using liquid scintillation counting.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is

determined from concentration-response curves. The Ki is then calculated using the

Cheng-Prusoff equation.
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Figure 3: Experimental workflow for a radioligand binding assay.
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In Vivo Anticonvulsant Activity Assessment (scPTZ
Model)
This model is used to screen for compounds effective against myoclonic or absence seizures

by assessing their ability to raise the seizure threshold.

Objective: To determine the anticonvulsant efficacy of adinazolam.

Protocol Outline:

Animals: Male CF-1 mice (20-25g) are used.

Dosing: Animals are divided into groups and administered the test compound

(adinazolam), a vehicle control, or a positive control (e.g., diazepam) via intraperitoneal

(i.p.) injection.

Pre-treatment Time: The test is conducted at the time of peak effect (TPE) for the

administered compound, determined in preliminary studies.

Convulsant Administration: A subcutaneous (s.c.) injection of Pentylenetetrazol (PTZ), a

GABA-A receptor antagonist, is administered at a dose predetermined to induce clonic

seizures in control animals (e.g., 85 mg/kg).

Observation: Animals are placed in individual observation chambers and monitored for a

set period (e.g., 30 minutes) for the onset of characteristic clonic seizures.

Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for a

defined duration (e.g., >5 seconds). The ability of the test compound to prevent the

seizure is recorded as a positive result.

Data Analysis: The dose of the drug required to protect 50% of the animals from seizures

(ED₅₀) is calculated using probit analysis.

Human Pharmacokinetic Study
These studies are essential to understand the absorption, distribution, metabolism, and

excretion (ADME) of a drug in humans.
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Objective: To determine the pharmacokinetic profiles of adinazolam and NDMAD following

oral or intravenous administration.

Protocol Outline:

Subjects: Healthy, non-obese male volunteers are recruited.

Study Design: A randomized, double-blind, placebo-controlled, crossover design is

typically used. Each subject receives the test drug (e.g., adinazolam mesylate at a

specific dose), the metabolite (e.g., NDMAD mesylate), and a placebo on separate

occasions, with a washout period between treatments.

Drug Administration: The drug is administered as a single oral dose or intravenous

infusion.

Blood Sampling: Venous blood samples are collected into heparinized tubes at

predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4,

8, 12, 24, 48 hours).

Plasma Analysis: Plasma is separated by centrifugation and stored frozen. The

concentrations of adinazolam and its metabolites are quantified using a validated

analytical method, such as high-performance liquid chromatography (HPLC).

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key

pharmacokinetic parameters (t½, CL, Vd, AUC) for both the parent drug and its

metabolites using non-compartmental analysis.

Synthesis
Several synthetic routes for adinazolam have been reported. A high-yield, one-step conversion

from the readily available pharmaceutical estazolam is particularly notable for its efficiency.

Objective: To synthesize adinazolam from estazolam.

Reaction: Mannich reaction of estazolam with dimethyl(methylene)ammonium chloride.

Procedure Outline:
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Reagent Preparation: Bis-(dimethylamino)methane is dissolved in dimethylformamide

(DMF) and cooled. Acetyl chloride in DMF is added to form the

dimethyl(methylene)ammonium chloride salt in situ.

Reaction: Potassium carbonate (K₂CO₃) is added, followed by a solution of estazolam in

DMF.

Heating: The reaction mixture is heated (e.g., to 60°C) for several hours to drive the

reaction to completion.

Workup and Purification: Following the reaction, a standard aqueous workup is performed

to isolate the crude product. Adinazolam is then purified, for example, by recrystallization.

bis-(dimethylamino)methane
+ Acetyl Chloride in DMF

Dimethyl(methylene)ammonium
chloride (in situ) Estazolam in DMF

Reaction Mixture
(Heated to 60°C)

K2CO3
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Click to download full resolution via product page

Figure 4: Simplified workflow for the synthesis of Adinazolam from Estazolam.

Conclusion
Adinazolam is a structurally distinct triazolobenzodiazepine that acts as a prodrug for the

potent GABA-A receptor modulator, N-desmethyladinazolam. Its classification is firmly

established through its chemical structure, which features a benzodiazepine system fused with

a triazole ring, and its pharmacological mechanism, which involves the potentiation of

GABAergic neurotransmission. The technical data, derived from a range of in vitro and in vivo

experimental protocols, provide a comprehensive understanding of its binding affinity,

metabolic fate, and resulting pharmacological effects. This guide serves as a foundational

resource for professionals in the fields of pharmacology and drug development engaged in the

study of benzodiazepine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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